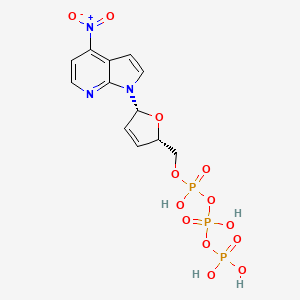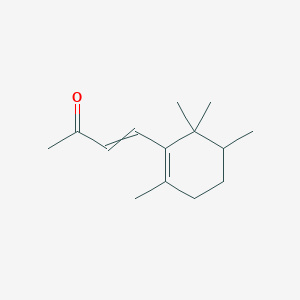
2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(dotetracontenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(dotetracontenyl)pyrrolidine-2,5-dione] is a complex organic compound with a unique structure. It is characterized by the presence of pyrrolidine-2,5-dione rings and long alkyl chains, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(dotetracontenyl)pyrrolidine-2,5-dione] typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the long alkyl chains through alkylation reactions. The reaction conditions often require the use of strong bases and high temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters is crucial to achieve high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(dotetracontenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(dotetracontenyl)pyrrolidine-2,5-dione] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(dotetracontenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(octadecenyl)pyrrolidine-2,5-dione]
- 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione]
- 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(tetracontenyl)pyrrolidine-2,5-dione]
Uniqueness
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(dotetracontenyl)pyrrolidine-2,5-dione] stands out due to its longer alkyl chains, which can impart unique physical and chemical properties. These properties may include enhanced hydrophobicity, increased molecular weight, and specific interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject for ongoing research and industrial applications.
Properties
CAS No. |
64347-07-5 |
|---|---|
Molecular Formula |
C100H195N5O4 |
Molecular Weight |
1531.6 g/mol |
IUPAC Name |
3-dotetracontyl-1-[2-[2-[2-[2-(3-dotetracontyl-2,5-dioxopyrrolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C100H195N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-95-93-97(106)104(99(95)108)91-89-102-87-85-101-86-88-103-90-92-105-98(107)94-96(100(105)109)84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h95-96,101-103H,3-94H2,1-2H3 |
InChI Key |
NCAVQYALSDOMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


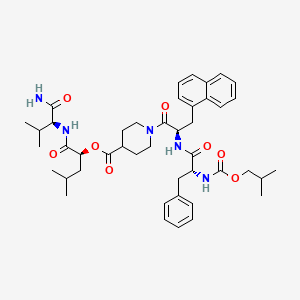
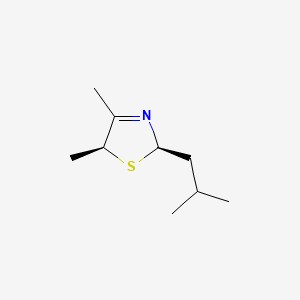
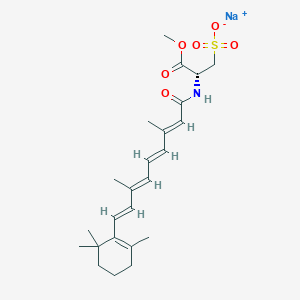
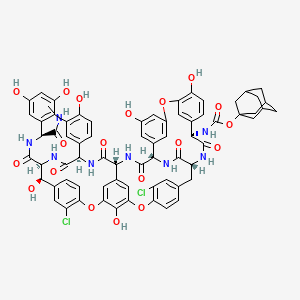
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

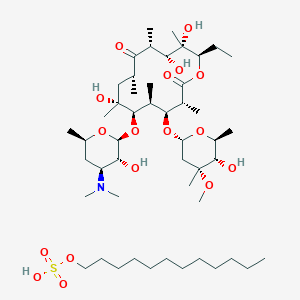

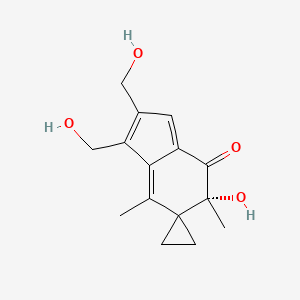
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)


